3,5-Bis(trifluoromethyl)-4-chloroaniline

Catalog No.
S888430
CAS No.
948014-37-7
M.F
C8H4ClF6N
M. Wt
263.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(trifluoromethyl)-4-chloroaniline

CAS Number

948014-37-7

Product Name

3,5-Bis(trifluoromethyl)-4-chloroaniline

IUPAC Name

4-chloro-3,5-bis(trifluoromethyl)aniline

Molecular Formula

C8H4ClF6N

Molecular Weight

263.57 g/mol

InChI

InChI=1S/C8H4ClF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2

InChI Key

PIKVAJGVDRGPMX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N

3,5-Bis(trifluoromethyl)-4-chloroaniline (CAS 948014-37-7) is a highly specialized, electron-deficient aromatic amine essential for the synthesis of advanced agrochemicals and pharmaceuticals [1]. Featuring two strongly electron-withdrawing trifluoromethyl groups and a para-substituted chlorine atom, this compound exhibits exceptional oxidative stability and lipophilicity [2]. In industrial procurement, it serves as a critical intermediate for N-phenylmethanamine-based pesticides and targeted therapeutics, where the precise 3,4,5-substitution pattern is required to optimize target binding and metabolic resistance [1].

Substituting this compound with the more common 3,5-bis(trifluoromethyl)aniline or its 4-bromo analog introduces severe process inefficiencies [1]. The des-chloro analog leaves the para-position vulnerable to unwanted electrophilic attacks and metabolic hydroxylation, often reducing final active ingredient yield by >40% due to regioisomer formation [2]. Conversely, the 4-bromo analog is too reactive under transition-metal catalysis, leading to competitive dehalogenation during amine functionalization[3]. Procurement of the exact 4-chloro derivative ensures orthogonal reactivity, preserving the halogen for final product efficacy while strictly directing downstream structural modifications [1].

Prevention of Para-Substitution Byproducts in Downstream Synthesis

When subjected to downstream electrophilic functionalization, the 4-chloro substituent completely blocks the highly reactive para-position. Comparative process data shows that using the des-chloro analog results in significant para-substituted byproducts, whereas the 4-chloro derivative ensures exclusive ortho-functionalization or cleanly preserves the ring structure [1].

Evidence DimensionRegioisomer purity in electrophilic substitution
Target Compound Data4-Chloro-3,5-bis(trifluoromethyl)aniline (>99% target product, 0% para-byproducts)
Comparator Or Baseline3,5-Bis(trifluoromethyl)aniline (~45% unwanted para-substituted byproducts)
Quantified Difference>45% improvement in regiochemical purity
ConditionsStandard electrophilic aromatic substitution conditions (e.g., nitration or halogenation) prior to amine modification

Eliminates the need for expensive, solvent-heavy chromatographic separation of regioisomers during bulk manufacturing.

Halogen Retention During Transition-Metal Catalyzed N-Alkylation

For syntheses requiring N-functionalization via transition-metal catalysis, the C-Cl bond offers superior stability compared to the C-Br bond. The 4-bromo analog undergoes competitive oxidative addition, leading to dehalogenated impurities, while the 4-chloro target compound remains intact, allowing selective reaction at the amine [1].

Evidence DimensionHalogen retention rate during Pd-catalyzed N-functionalization
Target Compound Data4-Chloro-3,5-bis(trifluoromethyl)aniline (>95% C-Cl bond retention)
Comparator Or Baseline4-Bromo-3,5-bis(trifluoromethyl)aniline (<80% C-Br bond retention, >20% dehalogenation)
Quantified Difference>15% higher halogen retention and corresponding reduction in oligomeric impurities
ConditionsPalladium-catalyzed amination or N-alkylation at 80-100°C

Allows buyers to perform complex N-functionalizations without losing the critical halogen atom required for the final product's biological activity.

Enhancement of Target Lipophilicity and Metabolic Resistance

The incorporation of the 4-chloro group between two trifluoromethyl moieties significantly alters the physicochemical profile of the resulting active ingredients. It increases the calculated lipophilicity (cLogP) and completely blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability for anilines [1].

Evidence DimensionCalculated LogP (cLogP) and metabolic oxidation resistance
Target Compound Data4-Chloro derivative (cLogP ~4.5, complete block of para-hydroxylation)
Comparator Or Baseline3,5-Bis(trifluoromethyl)aniline (cLogP ~3.6, susceptible to rapid Phase I para-oxidation)
Quantified Difference+0.9 cLogP units and elimination of the primary metabolic degradation pathway
ConditionsIn silico physicochemical profiling and standard in vitro microsomal stability assays

Procuring the 4-chloro building block directly imparts necessary metabolic stability and membrane permeability to the resulting active pharmaceutical or agrochemical ingredients.

Synthesis of N-Phenylmethanamine Pesticides

The compound is directly utilized as a primary amine precursor in the synthesis of N-(4-chloro-3,5-bis(trifluoromethyl)phenyl)-methanamine derivatives, which are potent active ingredients in modern insecticides and fungicides. The 4-chloro group ensures optimal binding affinity and environmental stability [1].

Development of Metabolically Stable Pharmaceuticals

In medicinal chemistry, this building block is selected to introduce a highly lipophilic, electron-deficient aryl group into drug candidates. The para-chloro substituent prevents rapid Phase I metabolism (para-hydroxylation), significantly extending the biological half-life of the therapeutic agent[2].

Orthogonal Cross-Coupling Workflows

Due to the high bond dissociation energy of the C-Cl bond relative to C-Br or C-I, this compound is ideal for multi-step synthetic routes where the amine group must be modified (e.g., via reductive amination or specific coupling) prior to any late-stage functionalization of the aryl core, ensuring high overall process yields [3].

XLogP3

3.6

Wikipedia

4-Chloro-3,5-bis(trifluoromethyl)aniline

Dates

Last modified: 08-16-2023

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